molecular formula C15H22N2O6 B3003272 4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1860842-84-7

4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No. B3003272
CAS RN: 1860842-84-7
M. Wt: 326.349
InChI Key: RFWFDPDDYVUORE-UHFFFAOYSA-N
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Description

The compound "4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid" is a structurally complex molecule that may have interesting chemical and physical properties due to its functional groups and potential for intramolecular interactions. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that can include photochemical routes, as seen in the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives . These processes can involve [2 + 2]-photocycloaddition reactions, regioselective ring opening, Hofmann rearrangement, and nitrogen protection. The synthesis of similar compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of anhydrides with amino compounds . These methods could potentially be adapted for the synthesis of "4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid."

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using techniques such as IR, NMR, and single-crystal X-ray diffraction . These studies reveal the importance of hydrogen bonding and other non-covalent interactions in stabilizing the molecular structure. The geometrical parameters obtained from these studies can be compared with computational methods like DFT to confirm the structure .

Chemical Reactions Analysis

While the provided papers do not detail chemical reactions specific to "4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid," they do discuss the photochemical reactivity of related compounds. For instance, certain compounds may be photochemically inert due to their conformation, which prevents reactions such as Yang photocyclization . This information can be useful when considering the reactivity of the compound under study.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid" have been characterized using various analytical techniques. FT-IR spectroscopy can reveal information about vibrational wavenumbers and the presence of specific functional groups . The first hyperpolarizability and molecular electrostatic potential maps can provide insights into the electronic properties of the molecule, such as charge transfer and stability arising from hyper-conjugative interactions . Thermal analysis using TGA and DTA can determine the thermal stability of these compounds . These methods could be applied to analyze the physical and chemical properties of the compound .

properties

IUPAC Name

4-(2,4-dimethoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-22-10-4-5-11(13(8-10)23-2)17-14(19)9-12(15(20)21)16-6-3-7-18/h4-5,8,12,16,18H,3,6-7,9H2,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWFDPDDYVUORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2,4-Dimethoxyphenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

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